N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Key structural elements include:
- 4-Methoxyphenyl substituent: An electron-donating group at position 2 of the thienopyrazole, influencing electronic properties and solubility.
- Morpholine-4-sulfonyl benzamide: A sulfonamide-linked morpholine group at position 4 of the benzamide, enhancing hydrophilicity and hydrogen-bonding capacity.
This compound’s design aligns with sulfonamide-based pharmacophores, commonly explored for enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to sulfonamide’s ability to coordinate metal ions or interact with catalytic residues .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-31-18-6-4-17(5-7-18)27-22(20-14-33-15-21(20)25-27)24-23(28)16-2-8-19(9-3-16)34(29,30)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSUPABMWKKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the morpholine-4-sulfonylbenzamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects that can alter cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with analogs sharing the thieno[3,4-c]pyrazole or related scaffolds:
Key Observations :
- Thienopyrazole vs.
- Sulfonamide Variations : Morpholine-sulfonyl (target) offers better solubility than diethylsulfamoyl () due to morpholine’s oxygen-rich structure. Bromo-substituted analogs () prioritize electrophilic reactivity over hydrogen-bonding .
- Aryl Substituents : Methoxyphenyl (target) has electron-donating effects, contrasting with fluorophenyl () or methylphenyl (), which exhibit weaker electron-donating or electron-withdrawing properties .
Functional Group Impact on Physicochemical Properties
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a benzamide structure and a morpholine sulfonyl group. The methoxyphenyl substituent enhances its lipophilicity and may contribute to its biological efficacy. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | 4-Methoxyphenyl, morpholine sulfonyl |
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 378.45 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. For instance, it has shown potential in downregulating the expression of oncogenes and upregulating tumor suppressor genes in vitro.
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The morpholine moiety is particularly noted for enhancing antimicrobial efficacy against various pathogens.
- Cannabinoid Receptor Agonism : The compound acts as an agonist for cannabinoid receptors, which may lead to anti-inflammatory effects and modulation of pain pathways.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : Its interaction with cannabinoid receptors suggests a pathway for modulating neurotransmitter release and inflammation.
- Gene Expression Modulation : It may alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological activity of similar compounds:
-
Anticancer Efficacy :
- A study published in Cancer Letters demonstrated that derivatives of thieno[3,4-c]pyrazole showed potent cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 5 µM) .
- Antimicrobial Activity :
-
Cannabinoid Receptor Interaction :
- A pharmacological assessment indicated that related compounds act on CB1 and CB2 receptors with varying affinities, suggesting potential therapeutic applications in pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
